m-PEG17-acid m-PEG17-acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558478
InChI: InChI=1S/C36H72O19/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-36(37)38/h2-35H2,1H3,(H,37,38)
SMILES: COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C36H72O19
Molecular Weight: 808.9 g/mol

m-PEG17-acid

CAS No.:

Cat. No.: VC13558478

Molecular Formula: C36H72O19

Molecular Weight: 808.9 g/mol

* For research use only. Not for human or veterinary use.

m-PEG17-acid -

Specification

Molecular Formula C36H72O19
Molecular Weight 808.9 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C36H72O19/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-36(37)38/h2-35H2,1H3,(H,37,38)
Standard InChI Key AAJZUTNLESPXOT-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Canonical SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Introduction

Chemical and Physical Properties of m-PEG17-Acid

m-PEG17-acid belongs to the methoxy-PEG (mPEG) family, characterized by a 17-unit polyethylene glycol chain terminated with a carboxylic acid group. The compound’s structure ensures water solubility while maintaining compatibility with organic synthesis protocols. Key properties include:

PropertyValue
CAS Number2346581-96-0
Molecular FormulaC36H72O19
Molecular Weight808.95 g/mol
Purity (HPLC)≥98.52%
AppearanceWhite to off-white solid
Storage Conditions-20°C (powder), -80°C (solvent)

Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) data confirm the structure . The carboxylic acid terminus allows covalent conjugation to amines or hydroxyls via carbodiimide-mediated coupling, making it ideal for bioconjugation .

Synthesis and Purification

The synthesis of m-PEG17-acid involves a four-step process optimized for high yield and purity, as detailed in patent KR100664969B1 :

Reaction with t-Butylbromoacetate

  • Alkoxylation: m-PEG (20 kDa) is dissolved in toluene, followed by partial distillation to remove solvents. Potassium t-butoxide and butanol are added under nitrogen to form an alkoxide intermediate.

  • Esterification: t-Butylbromoacetate is introduced, yielding mPEG-acetic acid after refluxing with sodium hydroxide.

  • Acidification: The product is neutralized with hydrochloric acid and extracted using methylene chloride.

  • Crystallization: Ethyl ether precipitates mPEG-acetic acid with 95% yield and >95% purity .

Reduction to m-PEG17-Acid

The ester intermediate undergoes borohydride reduction:

  • Reduction: NaBH4 in methanol reduces the ester to a primary alcohol.

  • Purification: Crystallization with ethyl ether yields m-PEG17-acid at >99% purity (HPLC) and polydispersity <1.05 .

This method minimizes side reactions and ensures batch-to-batch consistency, critical for pharmaceutical applications.

Applications in Targeted Protein Degradation

m-PEG17-acid’s primary application lies in PROTAC development, where it serves as a spacer between target-binding molecules (e.g., kinase inhibitors) and E3 ligase ligands (e.g., thalidomide analogs) . Key advantages include:

Optimal Linker Length

The 17-unit PEG chain provides:

  • Flexibility: Ensures proper orientation between target protein and E3 ligase.

  • Solubility: Enhances biocompatibility and reduces aggregation.

  • Protease Resistance: PEG’s inert nature prevents enzymatic cleavage in vivo .

Case Study: BTK Degradation

In a representative study, m-PEG17-acid linked a Bruton’s tyrosine kinase (BTK) inhibitor to cereblon ligands. The resulting PROTAC achieved >90% BTK degradation in lymphoma cells at 10 nM, demonstrating the linker’s efficacy .

Future Directions

Research priorities include:

  • Alternative Linker Designs: Comparing m-PEG17-acid with alkyl or piperazine-based spacers.

  • In Vivo Pharmacokinetics: Evaluating tissue distribution and clearance rates.

  • Toxicology Profiles: Assessing immunogenicity of PEGylated constructs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator